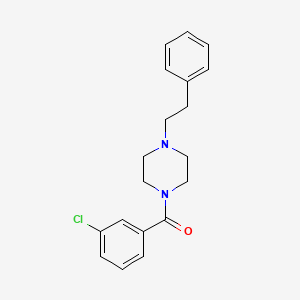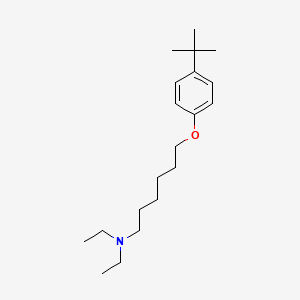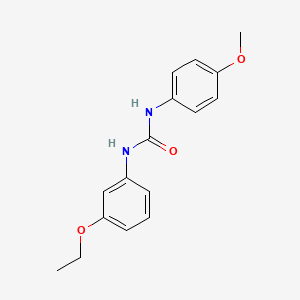![molecular formula C17H18N2O B4892161 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)
2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in several plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmaline has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
Mécanisme D'action
Harmaline exerts its effects through several mechanisms of action, including inhibition of monoamine oxidase, activation of the sigma-1 receptor, and modulation of the GABAergic system. Inhibition of monoamine oxidase leads to increased levels of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are implicated in the pathophysiology of various psychiatric disorders. Activation of the sigma-1 receptor leads to neuroprotective effects and modulation of the GABAergic system leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Harmaline has been shown to have various biochemical and physiological effects, including inhibition of monoamine oxidase, activation of the sigma-1 receptor, modulation of the GABAergic system, and induction of apoptosis. Inhibition of monoamine oxidase leads to increased levels of monoamine neurotransmitters, which are implicated in the pathophysiology of various psychiatric disorders. Activation of the sigma-1 receptor leads to neuroprotective effects and modulation of the GABAergic system leads to anxiolytic and sedative effects. Induction of apoptosis leads to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
Harmaline has several advantages for lab experiments, including its availability, low cost, and well-established synthesis methods. However, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations for lab experiments, including its low solubility, poor bioavailability, and potential toxicity at high doses.
Orientations Futures
Harmaline research has several future directions, including the development of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline analogs with improved pharmacokinetic and pharmacodynamic properties, the exploration of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's potential therapeutic applications in various diseases, and the elucidation of 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's mechanisms of action at the molecular level. Additionally, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline research can benefit from the use of advanced technologies, such as CRISPR-Cas9 gene editing and single-cell sequencing, to study 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline's effects on specific cell types and pathways.
Méthodes De Synthèse
Harmaline can be synthesized by several methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of beta-phenylethylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline and its analogs for research purposes.
Applications De Recherche Scientifique
Harmaline has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. In cancer research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and improve cognitive function. In psychiatric disorder research, 2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant, anxiolytic, and antipsychotic effects.
Propriétés
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-7-13(20-12)10-19-9-8-15-14-4-2-3-5-16(14)18-17(15)11-19/h2-7,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQPDHRKPICQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylfuran-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)




![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)